2-tert-Butylanthraquinone
Overview
Description
Synthesis Analysis
The synthesis of TBAQ and its derivatives often involves photochemical transformations or liquid-phase tert-butylation using zeolites as catalysts. For instance, photochemical transformations of 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones involve the migration of the tert-butylphenyl group, demonstrating the role of photochemical processes in rearranging anthraquinone derivatives (Mainagashev, Klimenko, & Gritsan, 1998). Additionally, the liquid phase tert-butylation of anthracene, naphthalene, and thianthrene using acid zeolites as catalysts indicates an efficient synthetic pathway to TBAQ and its derivatives under moderate conditions (Armengol, Corma, García, & Primo, 1997).
Molecular Structure Analysis
The molecular and crystal structures of TBAQ derivatives have been determined through X-ray crystallography and correlated with NMR relaxation studies. These studies reveal the dynamic behavior of tert-butyl groups in the solid state, providing insights into the molecular mobility and structural stability of TBAQ derivatives (Rheingold, DiPasquale, & Beckmann, 2008).
Chemical Reactions and Properties
TBAQ undergoes various chemical reactions, including photo-oxidation in the presence of stabilizers, demonstrating its reactivity and the influence of substituents on its chemical behavior. The study of photo-oxidation of heptane-2-butylanthraquinone in the presence of stabilizers highlights the reactivity of TBAQ derivatives under oxidative conditions (Výprachtický, Pospíšil, & Sedlár, 1990).
Physical Properties Analysis
The solubility of TBAQ in binary solvents has been extensively studied, revealing its solubility behavior across different solvent systems and temperatures. These studies not only provide insights into the physical properties of TBAQ but also facilitate its application in various industrial processes (Jia, Yang, Liu, & Pan, 2014).
Chemical Properties Analysis
The chemical properties of TBAQ, including its reactivity towards various chemical reagents and conditions, have been characterized through studies on its redox behavior and catalytic applications. For example, the synthesis of molecular wires bearing an anthraquinone core demonstrates the potential of TBAQ derivatives as redox-controlled switches in molecular electronic devices (van Dijk, Myles, van der Veen, & Hummelen, 2006).
Scientific Research Applications
Neuroprotective and Cognitive Function Applications : Tert-butylhydroquinone (tBHQ) has shown promise in reducing early brain injury and cognitive dysfunction after subarachnoid hemorrhage in rats, suggesting potential clinical applications in treating cognitive dysfunction induced by such hemorrhages (Wang et al., 2014).
Carcinogenic and Anti-Carcinogenic Effects : tBHQ exhibits both anti-carcinogenic and carcinogenic effects. Its carcinogenicity is potentially linked to its ability to induce phase II xenobiotic metabolizing enzymes through an Nrf2-dependent pathway (Gharavi et al., 2007).
Photochemical Transformations : The study of 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones involves photochemical transformations that result in migration of the tert-butylphenyl group, demonstrating the compound's photochemical activity (Mainagashev et al., 1998).
Electrochemical Applications : Anthraquinone functionalized zeolite imidazolate framework-67 hybrids have been successful in encapsulating electrochemically active molecules, indicating potential efficiency in hydrogen production and oxygen reduction (Han et al., 2017).
Photoreactivity in Analytical Chemistry : Anthraquinones, particularly 2-tert-butylanthraquinone, show good photoreactivity for ginsenoside analysis using photoreduction fluorescence detection-HPLC (Park et al., 1996).
Protective Effects in Cell Studies : Thymoquinone (TQ) can protect human umbilical vein endothelial cells from cytotoxicity induced by tBHQ, enhancing cell viability and reducing apoptosis (Karimi et al., 2019).
Interfacial Membrane Potentials : The study of interfacial membrane potentials of redox carriers, including 2-tert-butylanthraquinone, shows a Nernstian response to pH, which could be significant in electrochemical applications (Jackman et al., 1987).
Crystal Structure and NMR Analysis : The crystal structure of 2-tert-butylanthracene and 2-tert-butylanthraquinone correlates with the NMR relaxation patterns of tert-butyl groups in the solid state, important in materials science (Rheingold et al., 2008).
Thermal Cycloreversion in Organic Chemistry : Thermal cycloreversion of dewar-anthraquinone derivatives via non-adiabatic valence isomerization is energetically feasible, leading to the formation of 1,2,3-tri-tert-butyl-1,4-Dewar-anthraquinone (Miki et al., 1992).
Synthesis in Polymer Science : Poly(quinone imines) with red color and film-forming properties were successfully synthesized using anthraquinone and aromatic diamines in a novel synthetic route, showing potential in material sciences (Hall et al., 1995).
Safety And Hazards
2-tert-Butylanthraquinone is classified as very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, and clothing . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
2-tert-butylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPSFXZMJKMUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058903 | |
Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butylanthraquinone | |
CAS RN |
84-47-9 | |
Record name | 2-tert-Butylanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butylanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-tert-Butylanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D4HUF2LSS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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